(R)-(+)-3-Benzyloxy-1,2-propanediol (R)-(+)-3-Benzyloxy-1,2-propanediol
Brand Name: Vulcanchem
CAS No.: 56552-80-8
VCID: VC20873589
InChI: InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-/m1/s1
SMILES: C1=CC=C(C=C1)COCC(CO)O
Molecular Formula: C10H14O3
Molecular Weight: 182.22 g/mol

(R)-(+)-3-Benzyloxy-1,2-propanediol

CAS No.: 56552-80-8

Cat. No.: VC20873589

Molecular Formula: C10H14O3

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

(R)-(+)-3-Benzyloxy-1,2-propanediol - 56552-80-8

Specification

CAS No. 56552-80-8
Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
IUPAC Name (2R)-3-phenylmethoxypropane-1,2-diol
Standard InChI InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-/m1/s1
Standard InChI Key LWCIBYRXSHRIAP-SNVBAGLBSA-N
Isomeric SMILES C1=CC=C(C=C1)COC[C@@H](CO)O
SMILES C1=CC=C(C=C1)COCC(CO)O
Canonical SMILES C1=CC=C(C=C1)COCC(CO)O

Introduction

Chemical Structure and Identification

(R)-(+)-3-Benzyloxy-1,2-propanediol is a chiral glycerol derivative featuring a benzyl ether group at the terminal carbon position. The compound possesses a single stereogenic center at the C-2 position with the R-configuration, which is responsible for its positive optical rotation. This stereochemical purity is critical for its applications in asymmetric synthesis and pharmaceutical development .

Identification Parameters

The compound is unambiguously identified through several key parameters:

ParameterValue
CAS Number56552-80-8
IUPAC Name(2R)-3-phenylmethoxypropane-1,2-diol
Molecular FormulaC₁₀H₁₄O₃
Molecular Weight182.22 g/mol
InChIInChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-/m1/s1
SMILESC1=CC=C(C=C1)COCC@@HO

Common Synonyms

The compound is known by several alternative names in scientific literature and commercial catalogs:

  • (R)-(+)-Glycerol α-Benzyl Ether

  • (R)-3-(Benzyloxy)propane-1,2-diol

  • 3-O-Benzyl-sn-glycerol

  • (2R)-3-(Benzyloxy)propane-1,2-diol

  • R-1-Benzyloxy-2,3-dihydroxypropane

Physical and Chemical Properties

The physical and chemical properties of (R)-(+)-3-Benzyloxy-1,2-propanediol determine its behavior in chemical reactions, storage requirements, and handling considerations. These properties are essential for researchers to understand when working with this compound.

Physical Properties

The compound exhibits the following physical characteristics:

PropertyValue
Physical StateClear liquid at room temperature
Density1.140 g/mL at 20°C
Boiling Point355.1°C at 760 mmHg
Melting Point25-29°C
Flash Point168.6°C (or 110°C depending on testing method)
Refractive Indexn20/D 1.533
Specific Rotation [α]20/D5.5° (c=20, CHCl3)
Storage Temperature0-10°C

Chemical Properties

PropertyValue
LogP0.55640 (moderate lipophilicity)
PSA (Polar Surface Area)49.69000
Exact Mass182.09400
SolubilitySlightly soluble in chloroform and methanol
StabilityStable; hygroscopic; incompatible with strong oxidizing agents

These properties highlight the compound's balanced lipophilicity and hydrophilicity, making it particularly valuable for pharmaceutical applications and organic synthesis .

Synthesis and Production Methods

The synthesis of (R)-(+)-3-Benzyloxy-1,2-propanediol typically requires methods that ensure high enantiomeric purity. Several approaches have been developed to obtain this compound with excellent stereochemical control.

Enzymatic Resolution

One effective method involves enzymatic kinetic resolution using recombinant epoxide hydrolases. For example, the enzyme Ylehd from Yarrowia lipolytica can hydrolyze racemic benzyl glycidyl ether (BGE) to selectively produce (S)-3-benzyloxy-1,2-propanediol while retaining (R)-BGE. This process can achieve up to 95% enantiomeric excess.

Chemical Synthesis

Chemical approaches include:

  • Starting from enantiomerically pure precursors such as protected glycerol derivatives

  • Asymmetric reduction of appropriate ketone precursors

  • Stereoselective ring-opening of epoxides

  • Chemical resolution of racemic mixtures

Quality Control

Commercial preparations of (R)-(+)-3-Benzyloxy-1,2-propanediol typically meet the following specifications:

  • Purity: >98.0% (determined by GC)

  • Enantiomeric excess: >99%

  • Form: Clear liquid

  • Specific rotation [α]20/D: 5.5° (c=20, CHCl3)

Applications in Research and Industry

(R)-(+)-3-Benzyloxy-1,2-propanediol serves multiple functions across various scientific and industrial domains, with its utility deriving from its chiral nature and functional group arrangement.

Pharmaceutical Applications

In pharmaceutical development, the compound plays several important roles:

  • Intermediate in Drug Synthesis: Functions as a key building block in the synthesis of antiviral drugs, particularly amino acid esters of purine derivatives such as ganciclovir .

  • Lipid Synthesis: Serves as a starting material for the synthesis of lipids through diacylation or dialkylation reactions, creating compounds with specific stereochemistry .

  • Drug Delivery Systems: Its balanced lipophilicity makes it valuable in formulations aimed at enhancing drug solubility and bioavailability .

Organic Synthesis Applications

In synthetic organic chemistry, (R)-(+)-3-Benzyloxy-1,2-propanediol is prized for:

  • Chiral Building Block: Provides a stereochemically defined framework for constructing more complex molecules .

  • Asymmetric Synthesis: Used in the development of new methods for asymmetric catalysis, including the creation of chiral auxiliaries and ligands .

  • Protecting Group Strategy: The benzyloxy group serves as a protective group that can be selectively removed under controlled conditions, allowing for precise functionalization of the molecule .

Additional Applications

The compound finds utility in several other fields:

  • Cosmetic Formulations: Contributes to skin hydration and texture improvement in various skincare products .

  • Analytical Chemistry: Used in capillary electrophoretic enantioseparation of vicinal diols using different β-cyclodextrin derivatives and borate .

  • Material Science: Investigated for its role in developing biodegradable polymers with specific properties .

Comparative Analysis with Similar Compounds

Understanding how (R)-(+)-3-Benzyloxy-1,2-propanediol compares to related compounds provides valuable context for researchers.

Comparison with Stereoisomers and Derivatives

CompoundKey DifferencesApplications
(S)-(-)-3-Benzyloxy-1,2-propanediolOpposite stereochemistrySimilar applications but different stereochemical outcomes
Racemic 3-Benzyloxy-1,2-propanediolNo optical activityLess valuable for asymmetric synthesis
3-Benzyloxy-1,2-diacetyl-1,2-propanediolAcetylated hydroxyl groupsProtected intermediate with different reactivity
GlycerolNo benzyl groupHigher hydrophilicity, different reactivity profile

The benzyl ether group in (R)-(+)-3-Benzyloxy-1,2-propanediol offers several advantages:

  • Enhanced lipophilicity compared to unprotected glycerol

  • Stability under various reaction conditions

  • Selective removal via hydrogenolysis

  • Compatibility with orthogonal protection strategies

Current Research and Future Perspectives

Research involving (R)-(+)-3-Benzyloxy-1,2-propanediol continues to evolve, with several promising directions.

Current Research Areas

  • Asymmetric Catalysis: Development of new methodologies using the compound as a chiral auxiliary or ligand precursor .

  • Pharmaceutical Development: Synthesis of novel drug candidates, particularly those requiring specific stereochemistry at glycerol-like moieties .

  • Analytical Applications: Refinement of enantioseparation techniques using this compound as a reference standard or component in separation systems .

Future Directions

Potential future applications include:

  • Green Chemistry: Development of more sustainable synthesis routes with reduced environmental impact.

  • Nanomedicine: Incorporation into nanoparticle formulations for targeted drug delivery.

  • Personalized Medicine: Use in creating stereochemically precise therapeutics tailored to individual genetic profiles.

  • Biomaterials: Exploration of biodegradable materials with this compound as a key structural component.

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